3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide
Description
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide is a synthetic compound notable for its use in various scientific research and industrial applications. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, as well as a propanamide side chain attached via a dimethylamino propyl linker.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClF3N3O/c1-21(2)7-3-6-19-13(22)5-4-12-11(15)8-10(9-20-12)14(16,17)18/h8-9H,3-7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZLQQSFTPGLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pyridine Ring Assembly: : Starting from a substituted pyridine derivative, the chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions.
Amide Formation: : The propanamide side chain can be attached via an amide coupling reaction, involving reagents such as EDC or DCC in the presence of a base.
Dimethylamino Propyl Linker Introduction:
Industrial Production Methods:
Industrial-scale production often leverages automated synthetic pathways with optimized reaction conditions, ensuring high yields and purity. Large-scale amide coupling and halogenation reactors are utilized, accompanied by continuous monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound may undergo oxidation reactions under the influence of strong oxidizing agents, leading to products such as N-oxides.
Reduction: : Reduction reactions may be conducted using hydride donors, potentially converting ketone functionalities within the molecule.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents like mCPBA or KMnO4 under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Nucleophiles in the presence of catalysts like Pd/C or in basic conditions.
Major Products:
Oxidation: : Formation of N-oxide derivatives.
Reduction: : Reduction of ketone functionalities to alcohols.
Substitution: : Substituted pyridine derivatives with varied nucleophiles.
Scientific Research Applications
Chemistry:
Used as a building block for complex organic syntheses, particularly in the formation of heterocyclic compounds and as intermediates in drug discovery.
Biology:
Serves as a tool in studying biological pathways, given its potential interactions with biomolecules.
Medicine:
Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Employed in the production of specialty chemicals, agrochemicals, and polymers due to its reactivity and structural properties.
Mechanism of Action
The mechanism by which 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide exerts its effects typically involves binding to specific molecular targets, disrupting normal cellular functions. The chloro and trifluoromethyl groups enhance lipophilicity and cellular uptake, while the dimethylamino propyl linker interacts with enzymatic or receptor sites, modulating their activity. Specific pathways often involve inhibition of enzymes or blocking receptor-ligand interactions.
Comparison with Similar Compounds
3-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide
3-[3-Iodo-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide
These compounds share similar structural motifs but differ in the halogen substituents. The unique combination of a chlorine atom and a trifluoromethyl group in 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide offers distinct reactivity and interaction profiles, making it particularly valuable in targeted scientific and industrial applications.
Biological Activity
The compound 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide , identified by its CAS number 885949-63-3 , is a synthetic organic molecule that has garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.73 g/mol . The trifluoromethyl and chloro groups on the pyridine ring contribute to its unique chemical reactivity and biological profile.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis : Preliminary studies suggest that the compound may trigger programmed cell death in various cancer cell lines, potentially through the activation of caspases .
- Cell Cycle Arrest : Evidence indicates that it may cause cell cycle arrest at the G1 phase, thereby inhibiting further proliferation of cancer cells .
Anticancer Efficacy
The compound has been evaluated for its anticancer properties against several human cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon) | 10.38 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 12.50 | Inhibition of HDAC activity |
These values indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents .
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in increased p53 expression and caspase-3 cleavage, leading to enhanced apoptotic activity in MCF-7 cells .
- Combination Therapy : Research has explored the use of this compound in combination with other anticancer drugs, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
